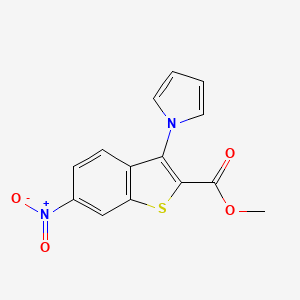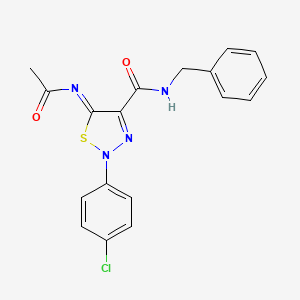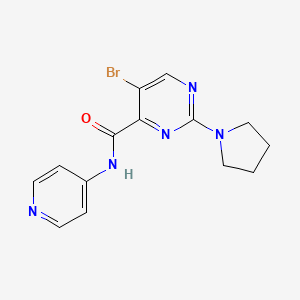![molecular formula C20H18FN3O3 B11046723 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)
4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophényl)-7-(4-méthoxyphényl)-1-méthyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione est un composé organique complexe appartenant à la classe des dérivés de l'imidazo[4,5-b]pyridine.
Méthodes De Préparation
La synthèse du 4-(4-fluorophényl)-7-(4-méthoxyphényl)-1-méthyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation de composés intermédiaires, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les réactifs couramment utilisés dans la synthèse comprennent le fluorobenzène, le méthoxybenzène et divers catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour atteindre des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes. Les réactifs courants pour la substitution comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut entraîner la formation de composés halogénés.
Applications de recherche scientifique
Le 4-(4-fluorophényl)-7-(4-méthoxyphényl)-1-méthyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels et comme composé chef de file dans la découverte de médicaments.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques.
Mécanisme d'action
Le mécanisme d'action du 4-(4-fluorophényl)-7-(4-méthoxyphényl)-1-méthyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Les composés similaires au 4-(4-fluorophényl)-7-(4-méthoxyphényl)-1-méthyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione comprennent d'autres dérivés de l'imidazo[4,5-b]pyridine avec différents substituants. Ces composés peuvent avoir des structures de base similaires mais diffèrent dans leurs groupes fonctionnels, ce qui entraîne des variations dans leurs propriétés chimiques et leurs applications. Voici quelques exemples de composés similaires :
Propriétés
Formule moléculaire |
C20H18FN3O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H18FN3O3/c1-23-18-16(12-3-9-15(27-2)10-4-12)11-17(25)24(19(18)22-20(23)26)14-7-5-13(21)6-8-14/h3-10,16,18H,11H2,1-2H3 |
Clé InChI |
CIURBNZGBQMFIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(CC(=O)N(C2=NC1=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
![3-(Thiophen-3-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046662.png)



![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11046691.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole](/img/structure/B11046709.png)

![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)
